5-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide
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Overview
Description
5-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. This compound is notable for its unique structure, which includes an isoxazole ring, a thiophene ring, and an oxadiazole ring.
Preparation Methods
The synthesis of 5-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of aniline derivatives with isoxazole-4-carboxylic acid under coupling conditions . The reaction conditions often include the use of catalysts and solvents such as DMSO and NaOH to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified versions of the original compound with different functional groups attached .
Scientific Research Applications
5-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Material Science: Due to its unique structural features, this compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival . For example, it may inhibit kinases involved in cancer cell growth, leading to apoptosis or cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide include other isoxazole derivatives and oxadiazole-containing compounds. Some examples are:
5-methyl-3-phenylisoxazole-4-carboxamide: This compound has similar structural features but lacks the thiophene and oxadiazole rings, which may result in different chemical properties and applications.
2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds have been studied for their antifungal activities and share the oxadiazole ring with the target compound.
The uniqueness of this compound lies in its combination of the isoxazole, thiophene, and oxadiazole rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-11-13(10-19-24-11)18(23)20-14-6-3-2-5-12(14)9-16-21-17(22-25-16)15-7-4-8-26-15/h2-8,10H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJRSREDKFWCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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